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Compound of Interest |

N-[(4-ethylphenyl)methyl]-2-
Compound Name:

methylpropan-2-amine
CAS No.: 137957-41-6

Cat. No.: B159538

Get Quote

Executive Summary & Chemical Identity

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, commonly referred to as N-tert-butyl-4-
ethylbenzylamine, represents a specialized class of sterically hindered secondary amines.[1]
Unlike its N-methyl or N-ethyl analogs, which are often pharmacologically active as
sympathomimetics, the N-tert-butyl moiety introduces significant steric bulk.[1] This
modification drastically alters the molecule's interaction with biological targets (e.g., reducing
affinity for monoamine transporters) and enhances its utility as a stable chemical scaffold for
ligand synthesis and crystal engineering.[1]

This guide provides a theoretical and physicochemical profile of the compound, designed for
medicinal chemists and process engineers utilizing it as a building block or metabolic probe.[1]

Structural Classification[1]

o Systematic Name: N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine[1]

» Core Scaffold: Benzylamine[1][2]
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e Substituents:
o Para-position: Ethyl group (Lipophilic tail)[1]
o Nitrogen: tert-Butyl group (Steric anchor)[1]
» Molecular Formula: C

H
N[1]

e Molecular Weight: 205.34 g/mol [1]

Theoretical Physicochemical Profiling

The following data points are derived from Structure-Property Relationship (SPR) algorithms

and comparative analysis with homologous benzylamines.
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Property Value (Predicted)

Confidence

Mechanistic Insight

LogP (Octanol/Water) 42-45

High

The combination of
the p-ethyl phenyl ring
and the bulky tert-
butyl group creates a
highly lipophilic
domain, suggesting
rapid Blood-Brain
Barrier (BBB)
penetration if not

protonated.[1]

pKa (Conjugate Acid) 10.4-10.7

High

The electron-donating
inductive effect (+I) of
the tert-butyl group
stabilizes the
ammonium cation,
making it slightly more
basic than
unsubstituted
benzylamine (pKa
~9.3).[1]

Polar Surface Area
(TPSA)

12.03 A2

High

Low TPSA indicates
excellent membrane
permeability.[1]

Rotatable Bonds 4

High

Includes ethyl chain
rotation and C-N bond
rotation; however, the
tert-butyl group
restricts
conformational
freedom around the

nitrogen.[1]

Boiling Point 265 - 275 °C

Medium

Elevated compared to
lower alkyl amines

due to increased
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London dispersion
forces from the ethyl
and tert-butyl groups.
[1]

Practically insoluble in
- ) neutral water; soluble
Solubility (Water) < 0.1 mg/mL High _
as a hydrochloride

salt.[1]

Synthetic Methodology: Reductive Amination

The most robust, self-validating protocol for synthesizing N-tert-butyl-4-ethylbenzylamine is
Reductive Amination.[1] Unlike direct alkylation, which suffers from over-alkylation (though
mitigated by the t-butyl group) and elimination side-reactions, reductive amination ensures
mono-alkylation and high purity.[1]

Reaction Logic[1][3][4]

¢ Imine Formation: Condensation of 4-ethylbenzaldehyde with tert-butylamine.[1] The steric
bulk of the tert-butyl group requires forcing conditions (heat or Lewis acid catalysis) to drive
equilibrium.[1]

e Reduction: In situ reduction of the imine using Sodium Triacetoxyborohydride (STAB).[1]
STAB is preferred over NaBH

for its selectivity toward imines in the presence of aldehydes.[1]

Validated Protocol

Reagents:
e 4-Ethylbenzaldehyde (1.0 eq)[1]
e tert-Butylamine (1.2 eq)[1]

e Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
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Acetic Acid (1.0 eq)[1]

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

Complexation: In a dry reaction vessel under N

atmosphere, dissolve 4-ethylbenzaldehyde in DCE (0.2 M concentration).

Imine Shift: Add tert-butylamine and acetic acid. Stir at room temperature for 2—4 hours.
Checkpoint: Monitor by TLC or

H-NMR for the disappearance of the aldehyde signal (CHO ~10 ppm) and appearance of the
imine.[1]

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes to control
exotherm.

Quench: Allow to warm to room temperature and stir overnight. Quench with saturated
aqueous NaHCO

until pH > 8.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).[1]
Purification: Dry organic layers over Na

SO
, filter, and concentrate. If necessary, purify via flash column chromatography (SiO

; Hexanes/Ethyl Acetate gradient).[1]

Synthesis Visualization
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Figure 1: Reductive amination pathway prioritizing imine selectivity via STAB.[1]

Reactivity & Stability Profile

Understanding the reactivity of this molecule is critical for its storage and application.[1]

Steric Shielding (The tert-Butyl Effect)

The bulky tert-butyl group acts as a "steric shield" for the nitrogen atom.[1]

» Nucleophilicity: Significantly reduced compared to N-methyl analogs.[1] It will react
sluggishly with bulky electrophiles (e.qg., trityl chloride) but remains reactive toward small acyl
chlorides or sulfonyl chlorides.[1]

o Metabolic Stability: The tert-butyl group is resistant to N-dealkylation by Cytochrome P450
enzymes (specifically CYP2D6), which typically attack less hindered alkyl groups.[1] This
prolongs the half-life of the scaffold in biological systems.[1]

Oxidation Risks[1]

e Benzylic Oxidation: The methylene bridge (benzylic position) is susceptible to oxidation by
strong oxidants (e.g., KMnO

, CrO

) or radical species, potentially converting the amine to the corresponding benzamide or
benzoic acid derivative.[1]
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o Storage: Store as the hydrochloride salt (solid) under inert gas to prevent slow atmospheric
oxidation of the free base.[1]

Theoretical Pharmacological Implications

While specific clinical data for this exact molecule is limited, its structural pharmacophore
allows for high-confidence SAR (Structure-Activity Relationship) predictions.[1]

hERG Channel Inhibition (Cardiac Safety)

Secondary amines with lipophilic tails (like the 4-ethylphenyl group) are classic
pharmacophores for hERG potassium channel blockade.[1]

e Mechanism: The protonated nitrogen binds to the pore's aromatic residues (Tyr652/Phe656)
via cation-

interactions, while the lipophilic tail occupies the hydrophobic pocket.[1]

e Risk Assessment: High theoretical risk.[1] In drug design, this scaffold would require
modification (e.g., adding polar groups) to reduce cardiotoxicity potential.[1]

CNS Activity[1]

o Stimulant Potential: Low.[1][2] Unlike methamphetamine or N-ethylamphetamine, the tert-
butyl group prevents the molecule from fitting into the narrow binding pocket of the
Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).[1] It is unlikely to
possess significant psychostimulant properties.[1]

Metabolic Pathway Visualization
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Figure 2: Predicted metabolic fate.[1] Steric bulk protects the Nitrogen, shifting metabolism to
the ethyl chain.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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